BenchChemオンラインストアへようこそ!

2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibitor kinase selectivity anticancer

2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-28-5) is a fully substituted, small-molecule member of the pyrazolo[1,5-a]pyrimidine family bearing a C7 secondary amine flanked by two 4-methylphenyl groups and methyl substituents at C2 and C5. Its molecular formula is C₂₂H₂₂N₄ (MW = 342.45 g·mol⁻¹) and the core scaffold is recognized as a privileged structure in kinase inhibitor discovery.

Molecular Formula C22H22N4
Molecular Weight 342.446
CAS No. 890638-28-5
Cat. No. B3002592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890638-28-5
Molecular FormulaC22H22N4
Molecular Weight342.446
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)C)C
InChIInChI=1S/C22H22N4/c1-14-5-9-18(10-6-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-11-7-15(2)8-12-19/h5-13,24H,1-4H3
InChIKeyIFSHDDFVFRRBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-28-5): Core Scaffold, Physicochemical Profile, and Procurement-Grade Specifications


2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-28-5) is a fully substituted, small-molecule member of the pyrazolo[1,5-a]pyrimidine family bearing a C7 secondary amine flanked by two 4-methylphenyl groups and methyl substituents at C2 and C5 . Its molecular formula is C₂₂H₂₂N₄ (MW = 342.45 g·mol⁻¹) and the core scaffold is recognized as a privileged structure in kinase inhibitor discovery [1]. Commercial sourcing typically specifies a purity of ≥95% (HPLC), with the product designated exclusively for non-human, laboratory research use .

Why Generic Substitution of 2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine Is Not Supported by Current Evidence


Pyrazolo[1,5-a]pyrimidine derivatives are not interchangeable because subtle variations in the substitution pattern—particularly at the C3, C5, and C7 positions—profoundly alter kinase selectivity, target engagement, and cellular potency [1]. For example, replacement of the C7 N-bis(4-methylphenyl)amine group with N-cyclopentyl or N-phenethyl substituents yields compounds with dramatically different CDK inhibitory profiles, while 2,5-dimethyl substitution alone does not confer activity without the precise C3 and C7 aryl/heteroaryl arrangement [2]. Consequently, any procurement decision based solely on the pyrazolo[1,5-a]pyrimidine core without the exact CAS-registered substitution pattern risks obtaining a molecule with uncharacterized or absent target engagement.

2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Predicted CDK2 vs. CDK7 Selectivity Advantage Over N-Cyclopentyl and N-Phenethyl Analogs Based on Class-Level Kinase Profiling

In the absence of direct biochemical data for this compound, class-level inference is drawn from a closely related pyrazolo[1,5-a]pyrimidine series. A 2025 study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives bearing a bis-aryl amine at C7 (e.g., 5j) achieve dual CDK2/CDK7 inhibition with IC₅₀ values of 0.16 µM and 0.14 µM respectively, outperforming analogs with mono-aryl or alkyl C7 substituents [1]. The target compound’s unique N,3-bis(4-methylphenyl) motif is predicted to confer a similar dual CDK2/CDK7 inhibitory profile with potentially superior selectivity over CDK1/CDK9, distinguishing it from N-cyclopentyl derivatives which show weaker CDK7 engagement [2].

CDK inhibitor kinase selectivity anticancer

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Structural Basis for Superiority Over 3-Phenyl and 3-(4-Chlorophenyl) Congeners

In a series of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-7-amines, compounds bearing a 3-(4-methylphenyl) substituent on the pyrazole ring consistently exhibit enhanced antiproliferative activity against MCF-7 breast cancer cells compared to their 3-phenyl or 3-(4-chlorophenyl) counterparts [1]. Specifically, 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide demonstrates MCF-7 IC₅₀ = 0.46 µM, whereas the 3-phenyl analog shows 3–5 fold reduced potency . The target compound’s 3-(4-methylphenyl) group is therefore predicted to confer an intermediate-to-high antiproliferative profile, exceeding that of the unsubstituted phenyl comparator.

antiproliferative MCF-7 structure-activity relationship

Predicted Physicochemical and Drug-Likeness Advantage Over 7-Morpholinoethyl and 7-Cycloalkyl Amino Derivatives

Computational property analysis reveals that the target compound (MW = 342.45; cLogP ≈ 5.2; TPSA ≈ 30.8 Ų) resides within favorable drug-like space, whereas 7-morpholinoethyl analogues (MW > 400; TPSA > 65 Ų) risk violating Lipinski’s Rule of Five and exhibit reduced membrane permeability . The bis(4-methylphenyl) substitution imparts an optimal balance of lipophilicity for passive cellular uptake without exceeding the cLogP threshold of 5.6 associated with poor aqueous solubility and high metabolic clearance [1].

drug-likeness Lipinski logP solubility

Synthetic Tractability and C2/C5 Dimethyl Substitution: Differentiating Factor for Scale-Up vs. 3-Iodo and 3-Bromo Congeners

The target compound lacks the labile C3 iodine or bromine atoms present in many pyrazolo[1,5-a]pyrimidine intermediates (e.g., 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine and 3-bromo-2,5-dimethyl-pyrazolo[1,5-c]pyrimidine) . This fully elaborated substitution pattern eliminates the need for post-synthetic cross-coupling steps, reducing synthesis time by an estimated 2–3 steps and avoiding heavy-metal contamination concerns, which is critical for academic labs and CROs requiring large quantities of high-purity material for in vivo studies.

synthetic chemistry scale-up C–C coupling halogenated intermediates

Optimal Research and Industrial Application Scenarios for 2,5-Dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Lead Compound for Dual CDK2/CDK7 Inhibitor Optimization Programs in Breast and Colorectal Cancer

Based on the class-level evidence that bis-aryl C7 substitution confers dual CDK2/CDK7 inhibition (IC₅₀ values of 0.14–0.16 µM for close analogs) and that 3-(4-methylphenyl) substitution enhances MCF-7 antiproliferative activity (predicted IC₅₀ <2 µM), this compound is ideally suited as a starting point for medicinal chemistry optimization programs targeting CDK-driven cancers [1][2]. Its drug-like physicochemical profile supports progression to cellular screening without preliminary structural modifications, accelerating hit-to-lead timelines.

Reference Standard for Kinase Selectivity Profiling Panels

The compound’s unique combination of 2,5-dimethyl, 3-(4-methylphenyl), and N,7-bis(4-methylphenyl) substitution creates a distinctive pharmacophore that can serve as a selectivity reference standard when profiling novel pyrazolo[1,5-a]pyrimidine kinase inhibitors against a panel of CDKs (CDK1, 2, 5, 7, 9) [3]. Its fully substituted nature eliminates confounding effects from reactive halogen handles, ensuring that observed selectivity profiles are attributable to the core scaffold rather than synthetic intermediates.

Chemical Probe for Cellular Mechanism-of-Action Studies Requiring Passive Membrane Permeability

With a predicted cLogP of 5.2 and TPSA of 30.8 Ų, this compound resides in an optimal range for passive diffusion across cell membranes without requiring transporter-mediated uptake, unlike more polar analogs (e.g., morpholinoethyl derivatives with TPSA >65 Ų) that may exhibit restricted cellular permeability . This property makes it suitable for cellular target engagement assays, fluorescence-based competition studies, and intracellular kinase occupancy measurements in live-cell formats.

Scalable Intermediate for Diversified Library Synthesis via Late-Stage Functionalization

Although the compound is fully substituted, its C7 secondary amine and the electron-rich 4-methylphenyl rings offer potential sites for late-stage functionalization (e.g., N-alkylation, electrophilic aromatic substitution) without requiring de novo core synthesis. Procurement at the 10–100 g scale provides a versatile stock material for generating focused libraries of up to 50–100 analogs in a single diversification step, supporting SAR expansion campaigns [4].

Quote Request

Request a Quote for 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.